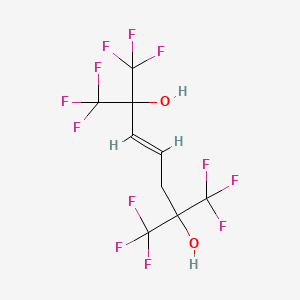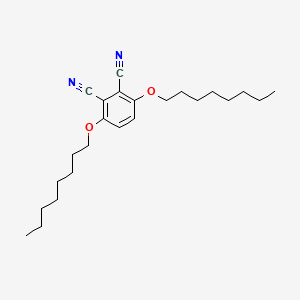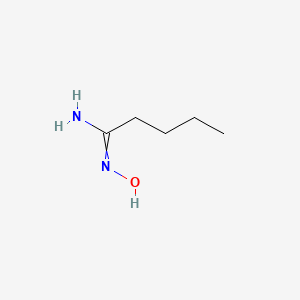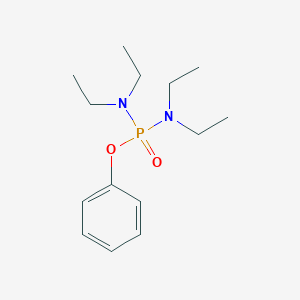
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol is a complex chemical compound with the molecular formula C9H5F12O2 . It is characterized by its highly fluorinated structure, which includes multiple fluoroalkyl groups attached to the carbon backbone. This compound is a diol, meaning it contains two hydroxyl groups, which contribute to its unique chemical properties .
Méthodes De Préparation
The synthesis of 1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol involves several steps. One common method includes the reaction of hexafluoropropylene oxide with a suitable nucleophile under controlled conditions . The reaction conditions typically involve low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol exerts its effects involves interactions with various molecular targets. The highly electronegative fluorine atoms can form strong hydrogen bonds with biological molecules, influencing their structure and function . This compound can also interact with enzymes, altering their activity and stability .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol include:
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with similar properties but a simpler structure.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: This compound has a similar fluorinated backbone but differs in the position and number of hydroxyl groups.
1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-one: A structurally related compound with additional functional groups that confer different reactivity.
The uniqueness of this compound lies in its specific arrangement of fluoroalkyl groups and hydroxyl functionalities, which provide distinct chemical and physical properties .
Propriétés
Numéro CAS |
54912-87-7 |
|---|---|
Formule moléculaire |
C9H6F12O2 |
Poids moléculaire |
374.12 g/mol |
Nom IUPAC |
1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol |
InChI |
InChI=1S/C9H6F12O2/c10-6(11,12)4(22,7(13,14)15)2-1-3-5(23,8(16,17)18)9(19,20)21/h1-2,22-23H,3H2 |
Clé InChI |
VAKDPITXIDWRMQ-UHFFFAOYSA-N |
SMILES |
C(C=CC(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
SMILES isomérique |
C(/C=C/C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
SMILES canonique |
C(C=CC(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
Key on ui other cas no. |
16202-99-6 54912-87-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5,12,15,18-Pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene-8,22-diamine](/img/structure/B1623078.png)





![3-[Amino(2-chlorophenyl)methyl]-2-indolecarboxylic acid ethyl ester](/img/structure/B1623088.png)


![3-[(4-Hydroxybenzoyl)amino]propanoic acid](/img/structure/B1623094.png)



![Bis((1H-benzo[d]imidazol-2-yl)methyl)amine](/img/structure/B1623099.png)
